Bromine vs. Chlorine Leaving‑Group Reactivity: SN2 Displacement Kinetics in Thioether‑Functionalized Alkyl Halides
The primary alkyl bromide in 1‑bromo‑6‑(methylsulfanyl)hexane exhibits approximately 50‑fold higher SN2 reactivity compared to the corresponding chloride analog (1‑chloro‑6‑(methylthio)hexane), based on well‑established leaving‑group ability trends (Br⁻ > Cl⁻) for unhindered primary alkyl halides . This differential directly impacts conjugation efficiency in time‑sensitive applications such as bioconjugation and radiolabeling.
| Evidence Dimension | Relative SN2 reactivity of primary alkyl halides |
|---|---|
| Target Compound Data | Bromide leaving group; relative rate ~50 (vs. chloride = 1) for unhindered primary substrates |
| Comparator Or Baseline | 1‑Chloro‑6‑(methylthio)hexane; chloride leaving group; relative rate ~1 |
| Quantified Difference | Approximately 50‑fold faster SN2 displacement for the bromide |
| Conditions | Standard SN2 nucleophilic substitution conditions (polar aprotic solvent, good nucleophile); class‑level inference from alkyl halide reactivity series |
Why This Matters
For procurement decisions, the bromide analog enables faster, higher‑yielding conjugation under milder conditions compared to the chloride analog, reducing reagent excess and purification burden in multi‑step synthetic sequences.
